Phytonadione epoxide, also known as Vitamin K1 2,3-epoxide, is a metabolite of Vitamin K1, which plays a crucial role in various biological processes, particularly in blood coagulation. This compound is characterized by its epoxide functional group, which is formed through the oxidation of the natural vitamin. Phytonadione epoxide is important in the context of vitamin K metabolism and the enzymatic reduction processes that regenerate active forms of vitamin K.
Phytonadione epoxide is derived from phytonadione, commonly known as Vitamin K1, which is primarily found in green leafy vegetables. It falls under the classification of fat-soluble vitamins and is a member of the vitamin K family. The molecular formula for phytonadione epoxide is with a molecular weight of approximately 466.70 g/mol .
The synthesis of phytonadione epoxide can occur through several methods:
Technical details regarding these methods often involve controlling reaction conditions such as temperature, pH, and concentration to optimize yield and purity.
The molecular structure of phytonadione epoxide features:
The structural representation can be summarized as follows:
Phytonadione epoxide participates in several significant chemical reactions:
Technical details include reaction kinetics, enzyme specificity, and conditions under which these transformations occur, which are essential for understanding its metabolic fate.
The mechanism by which phytonadione epoxide exerts its effects primarily revolves around its role as a substrate for VKOR. The process can be outlined as follows:
This mechanism highlights the importance of phytonadione epoxide in maintaining hemostasis through its role in vitamin K recycling.
Relevant data includes melting point, boiling point, and spectroscopic data (NMR, IR) for structural confirmation.
Phytonadione epoxide has several scientific uses:
The vitamin K-epoxide cycle is a critical redox system enabling the post-translational γ-carboxylation of glutamate residues in vitamin K-dependent proteins. Phytonadione epoxide ((E,2S,3R)-2,3-epoxyphylloquinone) forms as a byproduct when reduced vitamin K hydroquinone (KH₂) donates electrons to γ-glutamylcarboxylase (GGCX). This reaction activates GGCX, allowing it to convert peptide-bound glutamate to γ-carboxyglutamate (Gla), a modification essential for the biological activity of clotting factors (e.g., factors II, VII, IX, X) and regulatory proteins like osteocalcin and matrix Gla protein [1] [3] [5].
Table 1: Key Enzymes in the Vitamin K-Epoxide Cycle
Enzyme | Function | Cellular Localization |
---|---|---|
γ-Glutamylcarboxylase (GGCX) | Catalyzes glutamate carboxylation using KH₂; generates phytonadione epoxide | Endoplasmic reticulum (ER) |
Vitamin K epoxide reductase (VKOR) | Reduces phytonadione epoxide to quinone (phylloquinone) | ER membrane |
Vitamin K reductase (VKR) | Converts quinone to active KH₂ | ER membrane |
Thioredoxin-like proteins (e.g., TMX) | Electron donors for VKOR activity | ER lumen |
GGCX requires KH₂ as a cofactor to abstract a proton from glutamate, enabling CO₂ incorporation. During this reaction, KH₂ is oxidized to phytonadione epoxide, which dissociates from GGCX’s active site. The epoxide’s (E,2S,3R)-configuration is enzymatically inert, necessitating reduction back to bioactive forms via the vitamin K-epoxide reductase complex (VKORC1). Structural studies confirm that GGCX processivity—its ability to carboxylate multiple glutamate residues per substrate binding event—depends on efficient epoxide clearance [3] [5].
The reduction of phytonadione epoxide involves two enzymatic steps:
Table 2: Redox States of Vitamin K in the Epoxide Cycle
Compound | Redox State | Biological Activity |
---|---|---|
Phylloquinone hydroquinone (KH₂) | Reduced | Cofactor for GGCX |
Phylloquinone quinone | Oxidized | Intermediate metabolite |
Phytonadione epoxide ((E,2S,3R)) | Oxidized (inactive) | VKORC1 substrate |
Warfarin inhibits VKORC1 by blocking its ability to transfer electrons to phytonadione epoxide. Specifically, warfarin binds to a high-affinity site near VKORC1’s Cys132 and Cys135 residues, preventing the reduction of the epoxide to quinone. This disrupts GGCX activation, leading to undercarboxylated clotting factors and anticoagulation. Notably, VKORC1 polymorphisms alter warfarin sensitivity by modifying drug-binding kinetics [2] [5] [10].
Table 3: Tissue-Specific Vitamin K Metabolism
Tissue | Primary K Vitamer | Key Gla Proteins | Metabolic Features |
---|---|---|---|
Liver | Phylloquinone | Clotting factors (II, VII, IX, X) | High VKORC1 activity; rapid epoxide recycling |
Bone | MK-4 | Osteocalcin, MGP | UBIAD1-dependent MK-4 synthesis |
Vasculature | MK-4 | Matrix Gla protein (MGP) | Slow VKORC1 activity; warfarin-sensitive |
Brain | MK-4 | Gas6, protein S | UBIAD1 expression in neurons/glia |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: